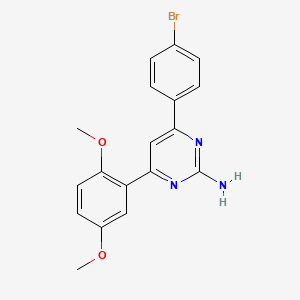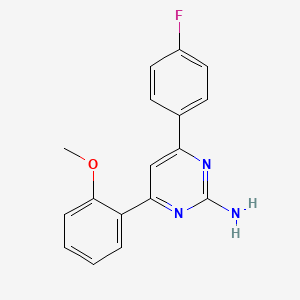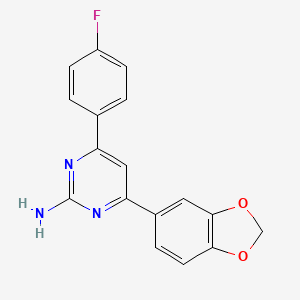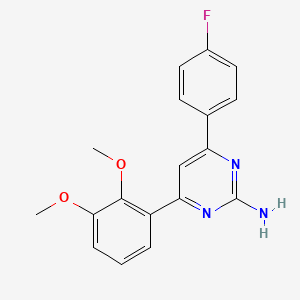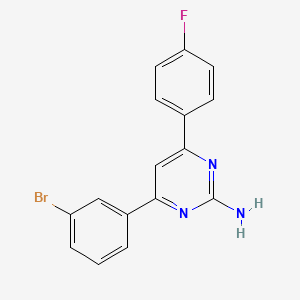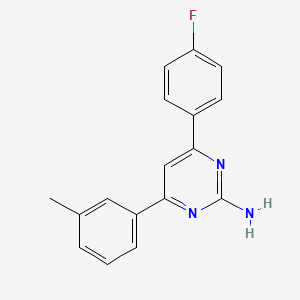
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as FMPP, is a heterocyclic compound with a broad range of potential applications in the field of scientific research. As a synthetic compound, FMPP has unique properties, such as its ability to interact with a variety of biological systems, making it a valuable tool for research in the fields of biochemistry, physiology, and pharmacology. In
科学的研究の応用
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a wide range of potential applications in the field of scientific research. For example, it has been used as a tool to study the structure-activity relationships of various drugs, as well as to investigate the mechanism of action of drugs, such as antibiotics and anti-cancer agents. Additionally, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate the metabolism of drugs in the body.
作用機序
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been shown to interact with a variety of biological systems. It has been demonstrated to interact with the dopamine and serotonin receptors, as well as the GABA and NMDA receptors. Additionally, it has been shown to interact with a variety of enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It is thought that these interactions are responsible for its pharmacological effects.
Biochemical and Physiological Effects
This compound has been demonstrated to have a variety of biochemical and physiological effects. For example, it has been shown to act as an antagonist at the dopamine and serotonin receptors, as well as at the GABA and NMDA receptors. Additionally, it has been shown to inhibit the activity of cytochrome P450 enzymes, monoamine oxidase, and acetylcholinesterase. In addition, it has been demonstrated to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
実験室実験の利点と制限
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a valuable tool for laboratory experiments due to its unique properties and its ability to interact with a variety of biological systems. Its advantages include its low cost, its availability, and its ease of synthesis. Additionally, it is relatively non-toxic and has a wide range of potential applications in the field of scientific research. However, there are some limitations to using this compound in laboratory experiments. For example, it has a low solubility in water and is not stable in the presence of light or air.
将来の方向性
There are a variety of potential future directions for research involving 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. For example, further research could be conducted to investigate its potential as an anti-cancer agent, as well as its potential to inhibit the activity of various enzymes. Additionally, further research could be conducted to investigate its potential as an anti-inflammatory, anti-oxidative, and anti-apoptotic agent. Finally, further research could be conducted to explore its potential interactions with other biological systems, such as the immune system, and its potential to modulate various physiological processes.
合成法
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized through a variety of methods. The most common synthesis route involves a reaction between 4-fluorobenzaldehyde and 3-methylbenzaldehyde, in the presence of piperidine and a base, such as sodium hydroxide. The reaction is carried out at a temperature of 80°C, and the product is then isolated by recrystallization. Other methods of synthesis include the use of 4-fluorobenzyl bromide and 3-methylbenzyl bromide, in the presence of a base, such as sodium hydroxide, and a catalyst, such as piperidine.
特性
IUPAC Name |
4-(4-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEBMQBCYCQNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








